Melting Point and pKa Differentiation
The compound's solid-state and solution-phase behavior, as defined by its melting point and pKa, differentiate it from close analogs like 2-Chloro-6-methyl-4-phenylpyridine (CAS 54453-92-8) . The target compound exhibits a melting point of 62.5-63.5 °C , while its analog has no melting point data readily available in public vendor documentation, suggesting a different solid-state packing and potential impact on formulation or purification. Additionally, its predicted pKa of 5.05±0.25 is a critical parameter for predicting its ionization state and solubility at physiological pH, which is essential for medicinal chemistry applications.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 62.5-63.5 °C |
| Comparator Or Baseline | 2-Chloro-6-methyl-4-phenylpyridine (CAS 54453-92-8): Data not available in vendor documentation |
| Quantified Difference | N/A (Comparator data unavailable) |
| Conditions | Vendor-reported experimental data (ChemicalBook) |
Why This Matters
The well-defined, experimentally verified melting point provides a reliable quality control metric for identity and purity, which is crucial for procurement and ensuring reproducible synthesis.
